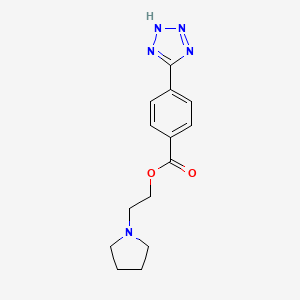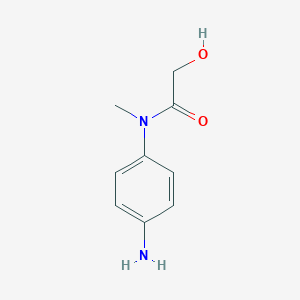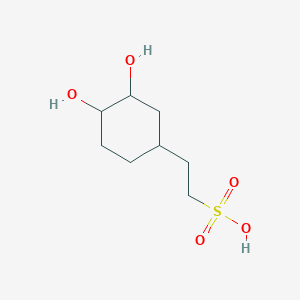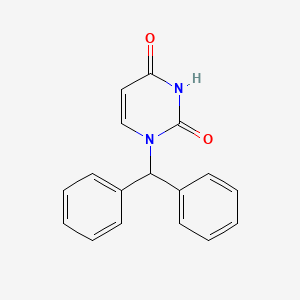![molecular formula C7H17N5O2 B12534165 Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]- CAS No. 771466-17-2](/img/structure/B12534165.png)
Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]- is a derivative of glycine, an amino acid that plays a crucial role in various biological processes. This compound is known for its unique structure, which includes multiple amino groups, making it a versatile molecule in both synthetic and biological chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]- typically involves the reaction of glycine with ethylenediamine under controlled conditions. The process may include steps such as:
Condensation Reaction: Glycine reacts with ethylenediamine in the presence of a catalyst to form the desired compound.
Purification: The product is purified using techniques like crystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, and the process is monitored using advanced analytical techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while substitution reactions can yield various substituted derivatives.
Applications De Recherche Scientifique
Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Studied for its role in protein synthesis and enzyme function.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]- exerts its effects involves interactions with various molecular targets. The compound can bind to enzymes and receptors, influencing their activity and leading to specific biological outcomes. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediamine-N-monoacetic acid: Similar structure but with different functional groups.
N-(2-Aminoethyl)glycine: A simpler derivative with fewer amino groups.
Uniqueness
Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]- is unique due to its multiple amino groups, which provide versatility in chemical reactions and biological interactions. This makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
771466-17-2 |
|---|---|
Formule moléculaire |
C7H17N5O2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
2-[bis(2-aminoethylamino)methylideneamino]acetic acid |
InChI |
InChI=1S/C7H17N5O2/c8-1-3-10-7(11-4-2-9)12-5-6(13)14/h1-5,8-9H2,(H,13,14)(H2,10,11,12) |
Clé InChI |
JYDJRUZTMNQQRJ-UHFFFAOYSA-N |
SMILES canonique |
C(CNC(=NCC(=O)O)NCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [2-oxo-2-(pyridin-2-yl)ethyl]propanedioate](/img/structure/B12534097.png)


![3-Quinolinecarboxamide, N-[1-(phenylmethyl)cyclohexyl]-](/img/structure/B12534113.png)

![1,3-Propanediol, 2-[(aminomethyl)amino]-](/img/structure/B12534134.png)

![1-[4-(Methanesulfonyl)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B12534154.png)
![5-Methyl-1-oxa-3-thia-5-azaspiro[3.4]octane-2-thione](/img/structure/B12534155.png)
![Methyl (1Z)-2-[(1,3-benzothiazol-2-yl)sulfanyl]-N-benzoylethanimidate](/img/structure/B12534160.png)


![Phosphinic acid, phenyl[(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12534175.png)

